molecular formula C14H12ClNO4S B12541549 Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]- CAS No. 668261-31-2

Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]-

Cat. No.: B12541549
CAS No.: 668261-31-2
M. Wt: 325.8 g/mol
InChI Key: RDXUKQWCVYIQGQ-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]- is a chemical compound with a complex structure that includes a benzoic acid core, a chlorophenyl group, and a sulfonamide linkage. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]- typically involves multiple steps. One common method starts with the chlorination of benzoic acid to introduce the chlorophenyl group. This is followed by the introduction of the sulfonamide group through a reaction with a suitable sulfonyl chloride. The final step involves the methylation of the amino group to yield the desired compound.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are carried out under controlled conditions to ensure high yield and purity. Common reagents used in these processes include chlorinating agents, sulfonyl chlorides, and methylating agents.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, flavors, and preservatives.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]- involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, leading to more potent effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-(methylamino)-: This compound lacks the chlorophenyl group and has different chemical properties.

    Benzoic acid, 4-(sulfonamido)-: This compound lacks the methylamino group and has different reactivity.

Uniqueness

Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]- is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential biological activity compared to similar compounds.

Properties

CAS No.

668261-31-2

Molecular Formula

C14H12ClNO4S

Molecular Weight

325.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylsulfamoyl]benzoic acid

InChI

InChI=1S/C14H12ClNO4S/c15-12-5-1-10(2-6-12)9-16-21(19,20)13-7-3-11(4-8-13)14(17)18/h1-8,16H,9H2,(H,17,18)

InChI Key

RDXUKQWCVYIQGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)C(=O)O)Cl

Origin of Product

United States

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